An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the novel amino acid analogue, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the predicted physicochemical and spectroscopic characteristics of this compound. Given the limited availability of experimental data for this specific molecule, this guide leverages predictive modeling and established principles of organic chemistry to offer a robust profile. Furthermore, it outlines detailed, field-proven experimental protocols for the synthesis and analytical characterization of this and similar fluorinated amino acids, providing a valuable resource for its practical application in research and development.
Introduction: The Significance of Fluorinated Phenylalanine Analogues
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylalanine, an essential aromatic amino acid, is a frequent target for such modifications due to its critical role in peptide and protein structure and function.
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a novel, non-proteinogenic amino acid that combines two key structural modifications: a methyl group and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a particularly powerful modulator of electronic and lipophilic properties, while the methyl group can provide steric bulk and influence metabolic pathways. This unique combination of substituents suggests that 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine holds significant potential as a building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced pharmacological profiles. This guide aims to provide a foundational understanding of its chemical properties to facilitate its exploration in drug discovery and chemical biology.
Physicochemical Properties: A Predictive Analysis
In the absence of extensive experimental data, the physicochemical properties of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine have been predicted using established computational models. These predictions offer valuable insights into the molecule's behavior in various chemical and biological environments.
| Property | Predicted Value | Method | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₂F₃NO₂[1] | - | Fundamental for identification and molecular weight determination. |
| Molecular Weight | 247.21 g/mol [1] | - | Crucial for stoichiometric calculations in synthesis and analysis. |
| Melting Point | 180-200 °C (decomposes) | Estimation based on similar structures | Purity assessment and formulation development. |
| Boiling Point | Not applicable (decomposes) | - | Not relevant for a solid that decomposes upon heating. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, methanol) | Structural analogy | Impacts formulation, bioavailability, and experimental design. |
| pKa (acidic) | ~2.5 | Estimation based on amino acid pKa values | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| pKa (basic) | ~9.5 | Estimation based on amino acid pKa values | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| LogP | ~2.8 | Predictive software (e.g., XLogP3) | A measure of lipophilicity, which correlates with membrane permeability and bioavailability. |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of novel compounds. While experimental spectra for 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine are not publicly available, this section provides predicted spectral features and general protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
-
~8.0-9.0 ppm (broad singlet, 2H): Amine protons (-NH₂).
-
~7.3-7.6 ppm (multiplet, 3H): Aromatic protons of the phenyl ring.
-
~4.0-4.2 ppm (triplet, 1H): Alpha-proton (-CH).
-
~3.0-3.3 ppm (doublet of doublets, 2H): Beta-protons (-CH₂).
-
~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).
-
~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
-
~170-175 ppm: Carboxylic acid carbon (-COOH).
-
~120-140 ppm: Aromatic carbons, including the carbon attached to the trifluoromethyl group (quartet due to C-F coupling).
-
~55-60 ppm: Alpha-carbon (-CH).
-
~35-40 ppm: Beta-carbon (-CH₂).
-
~20-25 ppm: Methyl carbon (-CH₃).
-
~120-130 ppm (quartet, J ≈ 270-280 Hz): Trifluoromethyl carbon (-CF₃).
Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆):
-
~ -60 to -65 ppm (singlet): Trifluoromethyl group (-CF₃).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider using techniques like DEPT to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to unambiguously assign all proton and carbon signals and confirm the molecular structure.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate NMR software.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands (KBr pellet):
-
3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1620 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1350 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the trifluoromethyl group.
-
~1500-1600 cm⁻¹: N-H bending vibration of the amine.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum (Electrospray Ionization, Positive Mode):
-
[M+H]⁺: m/z 248.0893 (corresponding to C₁₁H₁₃F₃NO₂⁺)
-
[M+Na]⁺: m/z 270.0712 (corresponding to C₁₁H₁₂F₃NNaO₂⁺)
-
Fragmentation Pattern: Expect characteristic fragments corresponding to the loss of the carboxylic acid group (-45 Da), the trifluoromethyl group (-69 Da), and cleavage of the side chain.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
A Plausible Synthetic Pathway
While a specific published synthesis for 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine was not identified, a plausible and robust synthetic route can be designed based on well-established methodologies for the synthesis of substituted phenylalanine analogues. A common and effective approach involves the alkylation of a glycine equivalent with a suitably substituted benzyl halide.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine.
Step-by-Step Experimental Protocol:
-
Synthesis of 1-(Bromomethyl)-5-methyl-2-(trifluoromethyl)benzene: a. Reduction: Reduce 5-methyl-2-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. b. Bromination: Convert the resulting benzyl alcohol to the benzyl bromide using a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
-
Alkylation of a Glycine Equivalent: a. Protection and Enolate Formation: Protect the amino group of a glycine ester (e.g., ethyl glycinate) with a suitable protecting group (e.g., benzophenone imine). Treat the protected glycine ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. b. Alkylation: React the enolate with the previously synthesized 1-(bromomethyl)-5-methyl-2-(trifluoromethyl)benzene.
-
Deprotection: a. Hydrolysis of the Imine: Hydrolyze the benzophenone imine protecting group under acidic conditions to reveal the free amine. b. Saponification of the Ester: Hydrolyze the ethyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Purification: Purify the final product, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, by recrystallization or column chromatography.
Safety and Handling
As a novel chemical entity, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine should be handled with care, assuming it may have unknown toxicological properties. Standard laboratory safety practices for handling fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine represents a promising yet underexplored building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted chemical properties, offering a valuable starting point for researchers. The outlined experimental protocols for its synthesis and characterization are based on robust and widely accepted methodologies, providing a practical framework for its incorporation into research programs. Further experimental validation of the predicted properties is crucial and will undoubtedly pave the way for the exciting application of this unique fluorinated amino acid in the advancement of medicinal chemistry and drug discovery.

